molecular formula C17H16F3N3O2 B13723056 2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol CAS No. 1820707-99-0

2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol

Cat. No.: B13723056
CAS No.: 1820707-99-0
M. Wt: 351.32 g/mol
InChI Key: KODBDNYGMZBQNQ-UHFFFAOYSA-N
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Description

2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a complex organic compound with a unique structure that includes a methoxyphenyl group, a trifluoromethyl group, and an imidazo-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol typically involves multi-step organic synthesis. One common approach is to start with the preparation of the imidazo-pyridine core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The final step involves the addition of the ethanol moiety.

    Imidazo-Pyridine Core Synthesis: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.

    Introduction of Methoxyphenyl Group: This step can be performed using a Friedel-Crafts alkylation reaction.

    Introduction of Trifluoromethyl Group: This can be achieved using a trifluoromethylation reagent, such as trifluoromethyl iodide.

    Addition of Ethanol Moiety: This final step can be performed using a Grignard reaction or a similar nucleophilic addition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazo-pyridine core can be reduced under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles such as sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced imidazo-pyridine derivatives.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets. The methoxyphenyl group and the imidazo-pyridine core are likely involved in binding to proteins or enzymes, while the trifluoromethyl group may enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is unique due to its combination of a methoxyphenyl group, a trifluoromethyl group, and an imidazo-pyridine core. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for various applications.

Properties

CAS No.

1820707-99-0

Molecular Formula

C17H16F3N3O2

Molecular Weight

351.32 g/mol

IUPAC Name

2-[5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]ethanol

InChI

InChI=1S/C17H16F3N3O2/c1-10-21-15-13(17(18,19)20)9-14(22-16(15)23(10)6-7-24)11-4-3-5-12(8-11)25-2/h3-5,8-9,24H,6-7H2,1-2H3

InChI Key

KODBDNYGMZBQNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCO)N=C(C=C2C(F)(F)F)C3=CC(=CC=C3)OC

Origin of Product

United States

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